Ethyl 3-(chloromethyl)isonicotinate
Overview
Description
Ethyl 3-(chloromethyl)isonicotinate is an organochlorine compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol
Preparation Methods
Ethyl 3-(chloromethyl)isonicotinate can be synthesized from 3-methylisonicotinic acid ethyl ester . The synthetic route involves the chloromethylation of the ester, typically using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Chemical Reactions Analysis
Ethyl 3-(chloromethyl)isonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding amines, thioethers, or ethers.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Scientific Research Applications
Ethyl 3-(chloromethyl)isonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of other chemical products.
Mechanism of Action
The mechanism of action of ethyl 3-(chloromethyl)isonicotinate involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical transformations.
Comparison with Similar Compounds
Ethyl 3-(chloromethyl)isonicotinate can be compared with similar compounds such as:
Methyl isonicotinate: Similar in structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl isonicotinate: Similar to this compound but without the chloromethyl group, resulting in different reactivity and applications.
This compound stands out due to its unique chloromethyl group, which imparts distinct reactivity and potential for diverse applications in scientific research and industry.
Biological Activity
Ethyl 3-(chloromethyl)isonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of isonicotinic acid, characterized by the presence of a chloromethyl group at the 3-position. Its chemical structure can be represented as follows:
This structure allows for interactions with various biological targets, which may contribute to its observed pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to modifications in protein structures and functions, thereby influencing various biochemical pathways. The chloromethyl group is particularly reactive, facilitating these interactions and potentially leading to both therapeutic and toxic effects.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
Table 1: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 6.25 |
Bacillus subtilis | 12.5 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 50 |
These findings indicate that this compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
Recent investigations have also explored the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanisms underlying its anticancer effects may involve the modulation of signaling pathways related to cell proliferation and survival.
Case Study: In Vitro Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 15 μM
- Mechanism : Induction of apoptosis via caspase activation
These findings highlight the compound's potential as a lead structure for developing novel anticancer therapies .
Safety and Toxicity Profile
While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits acceptable safety profiles; however, further investigations are needed to fully understand its toxicological properties.
Properties
IUPAC Name |
ethyl 3-(chloromethyl)pyridine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-3-4-11-6-7(8)5-10/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFSWXAQYAHSMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482493 | |
Record name | Ethyl 3-(chloromethyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58553-54-1 | |
Record name | Ethyl 3-(chloromethyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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